molecular formula C8H15N B13536758 6-Methylspiro[3.3]heptan-2-amine

6-Methylspiro[3.3]heptan-2-amine

Cat. No.: B13536758
M. Wt: 125.21 g/mol
InChI Key: HNSQDRPSWJURLS-UHFFFAOYSA-N
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Description

6-Methylspiro[3.3]heptan-2-amine is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core with a methyl group at the 6-position and an amine group at the 2-position. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylspiro[3One common method involves the cyclization of appropriate precursors under basic conditions, followed by functional group transformations to introduce the desired substituents .

Industrial Production Methods

Industrial production of 6-Methylspiro[3.3]heptan-2-amine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient reaction conditions to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methylspiro[3.3]heptan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 6-Methylspiro[3.3]heptan-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also impart unique conformational properties that affect its binding and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylspiro[3.3]heptan-2-amine is unique due to its specific substitution pattern and the presence of both a methyl and an amine group on the spirocyclic core. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

6-methylspiro[3.3]heptan-2-amine

InChI

InChI=1S/C8H15N/c1-6-2-8(3-6)4-7(9)5-8/h6-7H,2-5,9H2,1H3

InChI Key

HNSQDRPSWJURLS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1)CC(C2)N

Origin of Product

United States

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